molecular formula C22H20N2O2S B2584168 (2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 476671-75-7

(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2584168
CAS No.: 476671-75-7
M. Wt: 376.47
InChI Key: CQIQENPZYCFBQY-LICLKQGHSA-N
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Description

The compound (2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a nitrile-functionalized α,β-unsaturated enone derivative featuring a thiazole core. Its structure includes a 2,5-dimethoxyphenyl group conjugated to a thiazole ring substituted with a 2,4-dimethylphenyl moiety. The stereoelectronic effects of the methoxy and nitrile groups likely influence its reactivity and intermolecular interactions .

Properties

IUPAC Name

(E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14-5-7-19(15(2)9-14)20-13-27-22(24-20)17(12-23)10-16-11-18(25-3)6-8-21(16)26-4/h5-11,13H,1-4H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIQENPZYCFBQY-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=C(C=CC(=C3)OC)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C/C3=C(C=CC(=C3)OC)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20N2O3S
  • Molecular Weight : 356.44 g/mol
  • CAS Number : 1354941-43-7

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
  • A study reported an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

The compound has also shown promising antimicrobial effects:

  • It was tested against a panel of bacteria and fungi, where it exhibited notable inhibitory effects. The minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL for bacteria such as Staphylococcus aureus and Escherichia coli.
  • The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • In animal models of neurodegeneration, administration of this compound resulted in reduced markers of oxidative stress and inflammation in the brain. This suggests a protective role against conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer progression and microbial survival.
  • Modulation of Signaling Pathways : The compound affects various signaling pathways related to apoptosis and inflammation, enhancing its therapeutic potential.
  • Antioxidant Properties : Its ability to scavenge free radicals contributes to its neuroprotective effects .

Case Studies

StudyFindingsReference
In vitro anticancer studyIC50 = 12 µM against MCF-7 cells
Antimicrobial efficacyMIC = 16–64 µg/mL for various pathogens
Neuroprotection in animal modelsReduced oxidative stress markers

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with thiazole rings exhibit significant anticancer activities. The thiazole moiety is known for its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies have shown that derivatives of thiazoles can effectively target various cancer cell lines by disrupting critical cellular pathways involved in tumor growth and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study highlighted the efficacy of similar thiazole compounds against resistant strains of Staphylococcus aureus and Candida species . The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways critical for microbial survival.

Antioxidant Effects

Chalcone derivatives are recognized for their antioxidant capabilities. The presence of methoxy groups in the compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .

Study 1: Anticancer Activity Assessment

A study investigated the effects of (2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile on breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers when treated with this compound. The study concluded that this compound could serve as a lead compound for developing new anticancer agents .

Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial activity of thiazole derivatives was evaluated against various pathogens. The compound demonstrated notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics. This suggests its potential utility in treating drug-resistant infections .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions typically utilizing starting materials like substituted phenols and thiazole derivatives. Advanced synthetic methods such as microwave-assisted synthesis have been explored to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile moiety can undergo hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated H₂SO₄ or HCl at elevated temperatures (80–100°C) converts the nitrile to a carboxylic acid. For example, similar acrylonitriles yield α,β-unsaturated carboxylic acids.

  • Basic Hydrolysis : NaOH/H₂O₂ under reflux forms the corresponding amide intermediate, which further hydrolyzes to the acid.

Example Reaction Pathway :

R–CNH2O, H+/OHR–COOH\text{R–CN} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{R–COOH}

Key Factors :

  • Steric hindrance from the 2,4-dimethylphenyl group may slow hydrolysis kinetics.

  • Polar aprotic solvents (e.g., DMF) enhance reactivity.

Nucleophilic Additions to the α,β-Unsaturated Nitrile

The electron-deficient double bond in the acrylonitrile system facilitates nucleophilic attacks:

Nucleophile Product Conditions
Amines (e.g., NH₃)β-Aminoacrylonitrile derivativesRoom temperature, ethanol solvent
Thiols (e.g., RSH)β-ThioacrylonitrilesBasic conditions (e.g., NaHCO₃)
Alcohols (e.g., ROH)β-AlkoxyacrylonitrilesAcid catalysis (e.g., H₂SO₄)

Mechanistic Insight :
Michael addition proceeds via conjugate addition, with regioselectivity controlled by the electron-withdrawing nitrile group .

Electrophilic Substitution on the Thiazole Ring

The thiazole ring undergoes electrophilic substitution, primarily at the 5-position due to electronic directing effects:

Reaction Reagents/Conditions Product
NitrationHNO₃/H₂SO₄, 0–5°C5-Nitro-thiazole derivative
HalogenationCl₂ or Br₂ in acetic acid5-Halo-thiazole
SulfonationSO₃/H₂SO₄, 50°CThiazole-5-sulfonic acid

Structural Impact :

  • The 4-(2,4-dimethylphenyl) substituent sterically hinders the 4-position, favoring 5-substitution .

Reduction Reactions

Selective reduction of functional groups is feasible:

  • Nitrile to Amine : LiAlH₄ in THF reduces –CN to –CH₂NH₂.

  • Double Bond Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the α,β-unsaturated system, yielding a propionitrile derivative.

Example :

R–CH=CH–CNH2/PdR–CH2–CH2–CN\text{R–CH=CH–CN} \xrightarrow{\text{H}_2/\text{Pd}} \text{R–CH}_2\text{–CH}_2\text{–CN}

Cyclization Reactions

The molecule’s bifunctional structure enables intramolecular cyclization:

  • Thermal Cyclization : Heating in polyphosphoric acid (120°C) forms fused quinoline or pyridine derivatives via dehydration .

  • Metal-Catalyzed Cyclization : Pd-catalyzed coupling with alkynes generates polycyclic thiazole systems .

Reported Yields :

  • Cyclization reactions of similar thiazoles achieve 71–88% yields under optimized conditions .

Demethylation of Methoxy Groups

The 2,5-dimethoxyphenyl group undergoes demethylation under strong acids (e.g., HBr/AcOH):

Ar–OCH3HBrAr–OH\text{Ar–OCH}_3 \xrightarrow{\text{HBr}} \text{Ar–OH}

Applications :

  • Demethylation generates phenolic intermediates for further functionalization (e.g., sulfonation) .

Complexation with Metal Ions

The thiazole’s nitrogen and sulfur atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺):

  • Stoichiometry : Typically forms 1:1 or 1:2 (metal:ligand) complexes.

  • Applications : Metal complexes may enhance biological activity or catalytic properties.

Mechanistic and Synthetic Considerations

  • Steric Effects : Bulky substituents (e.g., 2,4-dimethylphenyl) slow reaction kinetics but enhance regioselectivity .

  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility and reaction rates for nucleophilic additions.

  • Catalytic Systems : Transition-metal catalysts (Pd, Cu) enable cross-coupling and cyclization reactions with high efficiency .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Rings

Methoxy Group Positioning
  • Target Compound: 2,5-Dimethoxyphenyl group.
  • Analog 1 : (2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile ()
    • Substituted with 3,4-dimethoxyphenyl and 4-nitrophenyl groups.
    • The nitro group introduces strong electron-withdrawing effects, which could reduce electron density on the thiazole ring compared to the target compound’s dimethylphenyl substituent. This may alter reactivity in nucleophilic additions .
Dimethyl vs. Nitro Substituents
  • Target Compound: 4-(2,4-Dimethylphenyl) on the thiazole ring.
  • Analog 2: (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile () Features a 4-nitrophenylamino group instead of a nitrile. The amino group may participate in hydrogen bonding, enhancing binding affinity in biological targets compared to the nitrile’s hydrophobic character .

Thiazole Ring Modifications

  • Analog 3: (2E)-3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile () Substitutes the dimethylphenyl group with a simple phenyl ring and adds a chlorine atom.

Structural and Electronic Properties: Hypothetical Analysis

The table below summarizes key structural features and hypothetical properties based on substituent effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothetical Properties Reference
Target Compound C₂₁H₁₉N₂O₂S 375.45 g/mol 2,5-Dimethoxyphenyl; 2,4-dimethylphenyl Enhanced solubility (methoxy), steric hindrance (methyl)
(2E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile C₂₀H₁₆N₃O₄S 406.42 g/mol 3,4-Dimethoxyphenyl; 4-nitrophenyl High reactivity (nitro), reduced electron density on thiazole
(2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile C₂₀H₁₇N₄O₄S 433.44 g/mol 3,4-Dimethoxyphenyl; 4-nitrophenylamino Hydrogen-bonding capability (amino), potential for tautomerization
(2E)-3-(4-Chlorophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile C₁₈H₁₂ClN₂S 323.81 g/mol 4-Chlorophenyl; phenyl Halogen bonding (Cl), moderate solubility

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile?

Answer: The synthesis typically involves multi-step protocols, including:

  • Thiazole ring formation : The Hantzsch thiazole synthesis is widely used, where thioureas react with α-halo ketones to form the thiazole core .
  • Nitrile introduction : A Knoevenagel condensation or cyanoalkylation may introduce the nitrile group, with stereochemical control ensured by optimizing reaction temperature and catalysts (e.g., piperidine or Lewis acids) .
  • Stereoselective coupling : The (2E)-configuration is confirmed via X-ray crystallography or NOESY NMR, as seen in structurally similar compounds .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H and 13C NMR verify substituent positions and stereochemistry. Aromatic protons in the dimethoxyphenyl group typically show deshielded signals (δ 6.5–7.5 ppm) .
  • X-ray crystallography : Resolves the (2E)-configuration and crystal packing, with R-factors < 0.06 indicating high precision .
  • Mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ at m/z 429.15) .

Q. Table 1: Key Spectroscopic Data

TechniqueObserved Data/ParametersReference
1H NMR (CDCl3)δ 7.45 (s, thiazole-H), δ 3.85 (s, OCH3)
X-rayR-factor: 0.058, C-C bond length: 1.45 Å
HRMS[M+H]+: 429.1521 (calc. 429.1524)

Advanced Research Questions

Q. How can researchers optimize synthetic yields while maintaining stereochemical fidelity?

Answer:

  • Catalyst screening : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) improves aryl-thiazole coupling efficiency. Evidence from similar compounds suggests yields >80% with Pd(PPh3)4 .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require lower temperatures to prevent Z/E isomerization .
  • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) resolves stereoisomers, as noted in thiazole derivatives .

Q. How should conflicting biological activity data across studies be addressed?

Answer:

  • Sample stability : Degradation of organic compounds during prolonged assays (e.g., 9-hour experiments) can skew results. Stabilize samples via continuous cooling (-20°C) .
  • Assay standardization : Use validated protocols (e.g., OECD guidelines) for cytotoxicity or enzyme inhibition to ensure reproducibility.
  • Purity validation : HPLC with UV detection (λ = 254 nm) confirms >95% purity, critical for activity comparisons .

Q. What computational approaches elucidate the compound’s mechanism of action?

Answer:

  • Molecular docking : Models interactions with biological targets (e.g., kinases) using the compound’s 3D structure. The thiazole and nitrile groups often anchor to catalytic sites .
  • QSAR studies : Correlate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity, leveraging PubChem bioassay data .

Q. Table 2: Computational Parameters for Docking Studies

ParameterValueReference
Binding affinity (ΔG)-9.2 kcal/mol
Target proteinEGFR kinase
Key interactionsH-bond (nitrile-thiazole), π-π stacking (aryl groups)

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in NMR data interpretation?

Answer:

  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals, particularly in aromatic regions .
  • Comparative analysis : Cross-reference with structurally validated analogs (e.g., thiazole derivatives in ) to confirm assignments .

Q. What strategies improve reproducibility in multi-step syntheses?

Answer:

  • In-line monitoring : Use FTIR or ReactIR to track intermediate formation and minimize side reactions.
  • Detailed protocols : Document exact equivalents, reaction times, and quenching methods, as seen in ’s stepwise procedures .

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